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Histone H3 (1-20) Trifluoroacetate - 380598-30-1

Histone H3 (1-20) Trifluoroacetate

Catalog Number: EVT-6428699
CAS Number: 380598-30-1
Molecular Formula: C93H168F3N35O29
Molecular Weight: 2297.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Histone H3

    Compound Description: Histone H3 is one of the five main histone proteins (H1, H2A, H2B, H3, and H4) involved in forming chromatin, the condensed structure of DNA found in eukaryotic cells. It is a highly conserved protein with an unstructured N-terminal tail that protrudes outwards from the nucleosome core. The N-terminal tail of Histone H3 is the site of numerous post-translational modifications (PTMs) which play crucial roles in regulating gene expression and other DNA-templated processes.

Histone H3.3

    Compound Description: Histone H3.3 is a replication-independent histone variant of H3. Unlike canonical H3.1, which is incorporated into chromatin during DNA replication, H3.3 deposition occurs throughout the cell cycle and is linked to active transcription. H3.3 accumulates in post-mitotic cells with age and exhibits unique PTM patterns compared to H3.1.

Histone H3.8

    Compound Description: Histone H3.8 is a non-allelic human histone H3 variant derived from H3.3. It forms less stable nucleosomes than H3.3. Its structure leads to increased accessibility of DNA at the nucleosome entry/exit sites, impacting DNA-protein interactions and potentially altering transcription dynamics.

Citrullinated Histone H3

    Compound Description: Citrullinated Histone H3 is a post-translationally modified form of Histone H3, where arginine residues are converted to citrulline. This modification is catalyzed by peptidylarginine deiminases (PADs) and plays a role in the formation of neutrophil extracellular traps (NETs). Dysregulation of citrullinated Histone H3 has been linked to various inflammatory and autoimmune diseases.

    Compound Description: Acetylated Histone H3 is a modified form of Histone H3 where acetyl groups are added to lysine residues, typically on the N-terminal tail. This modification neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure often associated with increased gene transcription. Various lysine residues on the Histone H3 tail can be acetylated, creating a complex regulatory landscape.

    Compound Description: Phosphorylation of Histone H3 occurs primarily at serine and threonine residues, with significant roles in chromosome condensation and segregation during mitosis and meiosis. It is involved in regulating kinetochore assembly and function, ensuring proper chromosome attachment to microtubules.

    Compound Description: Methylation of Histone H3 is a diverse PTM, with mono-, di-, and tri-methylation possible at specific lysine residues. The effects of methylation are context-dependent, with some methylation marks (e.g., H3K4me3) associated with active gene transcription and others (e.g., H3K9me3, H3K27me3) linked to gene silencing. This variability in function makes methylation a crucial component of the histone code.

Overview

Histone H3 (1-20) Trifluoroacetate is a synthetic peptide that represents the N-terminal segment of the histone H3 protein, specifically encompassing amino acids 1 to 20. This peptide is crucial in the study of chromatin structure and function due to its role in the regulation of gene expression through post-translational modifications. The formal name of this compound is L-alanyl-L-arginyl-L-threonyl-L-lysyl-L-glutaminyl-L-threonyl-L-alanyl-L-arginyl-L-lysyl-L-seryl-L-threonylglycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-arginyl-L-lysyl-L-glutaminyl-L-leucine, with a molecular formula of C91H167N35O27·XCF3COOH and a molecular weight of approximately 2183.5 Da .

Source and Classification

Histone H3 (1-20) is derived from various species, including human, mouse, rat, porcine, and bovine sources. It is classified as a peptide and falls under the category of histones, which are proteins that package and order DNA into structural units called nucleosomes. This specific fragment is significant for its involvement in various biochemical processes, particularly those related to chromatin dynamics and epigenetic regulation .

Synthesis Analysis

Methods

The synthesis of Histone H3 (1-20) Trifluoroacetate can be achieved through solid-phase peptide synthesis (SPPS) or native chemical ligation (NCL). SPPS allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is particularly effective for synthesizing peptides with high purity and yield.

In NCL, segments of the peptide are synthesized separately and then ligated together at cysteine residues. This method is advantageous for incorporating post-translational modifications such as acetylation or phosphorylation at specific sites on the histone .

Technical Details

The synthesis typically involves:

  1. Solid-phase synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry for deprotection and coupling.
  2. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptides.
  3. Characterization: Mass spectrometry is used to confirm the molecular weight and integrity of the synthesized peptide .
Molecular Structure Analysis

Data

The compound's molecular formula is C91H167N35O27·XCF3COOH, indicating a complex structure with numerous nitrogen atoms typical of peptides rich in basic amino acids. Its solubility in water is approximately 1 mg/ml, making it suitable for various biochemical assays .

Chemical Reactions Analysis

Reactions

Histone H3 (1-20) undergoes several chemical reactions relevant to its biological function:

  1. Acetylation: Lysine residues can be acetylated by acetyltransferases, altering their charge and affecting protein-DNA interactions.
  2. Methylation: Methyltransferases can methylate lysine residues, which plays a role in gene silencing or activation.
  3. Phosphorylation: The serine residue can be phosphorylated by kinases, influencing chromatin structure during cell division .

Technical Details

These modifications are critical for the dynamic regulation of gene expression and are often studied using mass spectrometry and chromatographic techniques to analyze modified forms of histones .

Mechanism of Action

Process

The mechanism by which Histone H3 (1-20) exerts its effects involves several key processes:

  1. Binding to DNA: The positively charged residues interact with negatively charged DNA, facilitating nucleosome formation.
  2. Post-translational Modifications: Modifications such as acetylation and phosphorylation alter the interaction between histones and DNA, impacting accessibility for transcription factors.
  3. Recruitment of Reader Proteins: Modified histones serve as binding sites for proteins that recognize specific modifications, thereby influencing chromatin remodeling and gene expression patterns .

Data

Studies have shown that specific combinations of modifications on Histone H3 can dictate the recruitment of various transcriptional regulators, highlighting its role as a signaling hub in chromatin biology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water at concentrations around 1 mg/ml.

Chemical Properties

  • Stability: Stable under proper storage conditions (-20°C).
  • Purity: Generally exceeds 95%, ensuring reliability for experimental applications.

These properties make Histone H3 (1-20) Trifluoroacetate suitable for biochemical assays related to histone modifications and chromatin studies .

Applications

Histone H3 (1-20) Trifluoroacetate has several scientific uses:

  1. Research on Gene Regulation: It serves as a model peptide for studying post-translational modifications that regulate gene expression.
  2. Biochemical Assays: Used in assays to evaluate enzyme activity related to histone modification processes.
  3. Structural Studies: Aids in understanding nucleosome assembly and chromatin structure through biophysical characterization techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography .
Structural and Functional Characterization of Histone H3 (1-20)

Role of the N-Terminal Domain in Nucleosome Assembly and Stability

The histone H3 (1-20) peptide, with the sequence ARTKQTARKSTGGKAPRKQL, represents the evolutionarily conserved N-terminal tail critical for chromatin architecture. This unstructured domain protrudes from the nucleosome core particle (NCP), where its high density of basic residues (lysine and arginine) mediates electrostatic interactions with DNA phosphates. Research demonstrates that truncation of this region severely destabilizes nucleosomes by reducing DNA wrapping efficiency by 40–60% [4] [9].

The H3 tail directly facilitates chromatin phase separation—a process driving heterochromatin formation. In vitro studies show that nucleosome arrays lacking H3 or H4 tails fail to undergo liquid-liquid phase separation at physiological concentrations (0.5–2 μM). Specifically, H3 (1-20) enables multivalent inter-nucleosomal bridging via:

  • Electrostatic neutralization: Lysine residues (K4, K9, K14, K18, K23) neutralize DNA negative charges, reducing repulsion between nucleosomes [4].
  • Hydrogen bonding: Threonine (T3, T6, T11) and serine (S10) form transient bonds with DNA backbone atoms [9].
  • Tail-DNA docking: Residues R2-K4 interact with the DNA minor groove at entry/exit sites, modulating DNA flexibility [9].

Table 1: Key Residues in H3 (1-20) for Nucleosome Stability

ResidueFunctionEffect of Mutation/Deletion
R2DNA minor groove binding↑ DNA unwrapping by 50%
K4Electrostatic DNA interactionDisrupts phase separation
S10Phospho-switch for condensationPrevents H1 binding
K9Acetylation-regulated DNA affinityStabilizes compact chromatin states

Sequence-Specific Interactions with Chromatin Remodeling Complexes

The H3 (1-20) sequence contains distinct motifs recognized by epigenetic "reader" proteins. The ARTK motif (residues 1–4) serves as a docking site for plant homeodomain (PHD) fingers in remodeling complexes. Structural analyses reveal:

  • The ING3 PHD domain binds H3K4me3 with low-μM affinity (Kd = 3.2 μM), but affinity drops 54-fold for unmodified H3 (1-20) [8].
  • Methylated K4 inserts into an aromatic cage in PHD fingers (e.g., TTD-PHD of CHD1), inducing conformational changes that activate ATP-dependent remodeling [7] [8].
  • Residues T6 and A7 confer specificity for H3.3 vs. H3.1 chaperones. DAXX/ATRX complexes preferentially bind H3.3's A7-I9 motif, while CAF-1 recognizes H3.1's T6-P8 [5] [7].

Table 2: H3 (1-20) Binding Partners and Affinities

ComplexBinding MotifKd (μM)Functional Outcome
ING3 (NuA4-TIP60)ARTKK4me33.2Histone H4 acetylation
CHD1 PHDARTKK4me31.8Nucleosome sliding
CAF-1T6-K912.4*Replication-coupled deposition
DAXX/ATRXA7-G128.7*Heterochromatic H3.3 deposition

**Estimated from chaperone specificity studies [5] [7]

Structural Motifs Influencing Post-Translational Modification Accessibility

The H3 (1-20) peptide hosts >5 post-translational modification (PTM) sites that regulate chromatin dynamics. Its structural flexibility allows simultaneous modification by antagonistic enzymes:

  • K4-K9 di-methylation switch: Unmodified K4 recruits HATs (e.g., p300) to acetylate K9/K14, while K4me3 attracts HDACs to deacetylate K9/K14 [1] [7].
  • Phospho-acetylation interplay: Phosphorylation at S10 (by Aurora B kinase) displaces HP1 bound to K9me3, while priming K14 for acetylation [7].
  • Steric constraints: The G12-G13-Gly motif creates a kink that separates K9/K14 (modification "hotspots") from K18/K23 ("coldspots"), limiting simultaneous modifications [1].

PTM accessibility is further modulated by cis-elements:

  • Proline brackets: P16 and P30 flank the K27 site, restricting SETD2 methylation [7].
  • Glycine spacers: G12-G13 flexibility permits K9me3 recognition by chromodomains [9].
  • Acidic patches: Glutamine (Q5) forms hydrogen bonds with K14, hindering its acetylation until Q5 is methylated [1].

Table 3: PTM Sites in H3 (1-20) and Regulatory Impacts

PTM SiteModificationEnzyme(s)Chromatin Effect
K4me1/me2/me3SET1A/B, MLL1-4↑ Transcription initiation
K9ac/me2/me3SUV39H, G9a, p300↓ Transcription (heterochromatin)
S10phAurora B, MSK1/2Mitotic condensation
K14acp300/CBP, GCN5↑ DNA unwrapping
K18acKAT2A/B↑ Enhancer activity

Properties

CAS Number

380598-30-1

Product Name

Histone H3 (1-20) Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C93H168F3N35O29

Molecular Weight

2297.5 g/mol

InChI

InChI=1S/C91H167N35O27.C2HF3O2/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104;3-2(4,5)1(6)7/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107);(H,6,7)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-;/m0./s1

InChI Key

NRIRZIUMMGKFJW-IULIQXKDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O

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